Meta-BPin with Methylene Spacer Delivers Higher Conformational Flexibility than the Para Direct-Amide Isomer
The target compound incorporates a benzylic methylene spacer between the aniline nitrogen and the aromatic ring, a feature that is absent in the para-substituted direct-amide isomer N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide (CAS 2246888-24-2). This results in an additional rotatable bond and a higher molecular weight for the target [1]. The increased degrees of freedom can allow the BPin group to explore a wider conformational space, which may be critical for accessing sterically demanding coupling partners in library synthesis [1].
| Evidence Dimension | Molecular weight and rotatable bond count |
|---|---|
| Target Compound Data | MW 315.2 g/mol; 4 rotatable bonds |
| Comparator Or Baseline | N-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutanecarboxamide: MW 301.19 g/mol; 3 rotatable bonds |
| Quantified Difference | ΔMW = +14.0 g/mol (one CH₂ unit); Δ rotatable bonds = +1 |
| Conditions | Computed properties from PubChem (target) and vendor specification (comparator) |
Why This Matters
The extra methylene spacer increases the reach and rotational freedom of the boronate ester relative to the amide anchor, which can influence coupling efficiency and product diversity in library synthesis.
- [1] PubChem CID 66723546, computed properties: molecular weight, rotatable bond count. View Source
